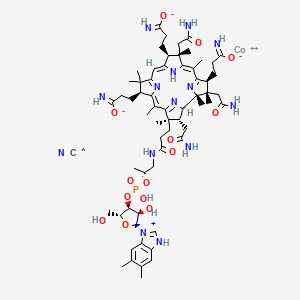
Acetamidoxime hydrochloride
Vue d'ensemble
Description
Acetamidoxime hydrochloride is a useful research compound. Its molecular formula is C2H7ClN2O and its molecular weight is 110.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamidoxime hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamidoxime hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity : Acetamidoxime has been evaluated for its potential antitumor activity against L1210 leukemia and P388 leukemia. It showed some effectiveness, particularly when administered multiple times daily for several days. This compound was also marginally active against Lewis lung carcinoma (Flora, van't Riet, & Wampler, 1978).
Neurotoxicity Studies : Studies on Acetamiprid, which is chemically related to Acetamidoxime, have shown it can affect spatial memory and the hippocampal glutamatergic system in mammals. This highlights the potential neurotoxic effects of such compounds (Shamsi, Soodi, Shahbazi, & Omidi, 2021).
Cyclo-oxygenase Activity : Acetaminophen, a compound related to Acetamidoxime, affects cyclo-oxygenase activity, which is vital for understanding its mechanism of action in pain relief and fever reduction (Lucas, Warner, Vojnović, & Mitchell, 2005).
Protective Effects in Cell Toxicity : Acetamidine hydrochloride has shown efficacy in preventing the toxic effects of gramicidin in cell studies, indicating its potential as a protective agent against certain types of cellular toxicity (Doebler, 2004).
Topical Drug Availability : Acetamidoxime's influence on drug availability when used in topical formulations has been studied, revealing insights into its potential applications in transdermal drug delivery systems (Csóka, Csányi, Zapantis, Nagy, Fehér-Kiss, Horváth, Blazsó, & Erős, 2005).
Uranium Uptake from Seawater : Acetamidoxime has been used in materials science for the selective and fast uptake of uranium from seawater, demonstrating its potential in environmental applications (Wang, Wang, Yang, Yao, Wu, Yu, Shi, & Ma, 2022).
Effects on Monoamine Neurons : The effects of 1,2-benzisoxazole-3-acetamidoxime on central monoamine neurons were studied, suggesting potential applications in understanding neurotransmitter dynamics in the brain (Karasawa, Furukawa, Yoshida, & Shimizu, 1976).
Chemical Interaction Studies : Research on the interaction energy of Acetamidoxime with H+ and Li+ cations provides foundational knowledge for understanding its chemical behavior and potential applications in various chemical processes (Ramusino, Manna, & Tomagnini, 1992).
Postoperative Pain Management : Studies on ketamine hydrochloride, related to Acetamidoxime, provide insights into its role in managing acute postoperative pain and its potential as an adjunct in anesthesia (Schmid, Sandler, & Katz, 1999).
Binding Ability with Metal Ions : Acetamidoxime's ability to bind with metal ions like CuII and UVIO2 in aqueous solutions has been studied, indicating its potential use in metal ion recovery and environmental cleanup (Hirotsu, Katoh, Sugasaka, Senō, & Itagaki, 1986).
Propriétés
IUPAC Name |
N'-hydroxyethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDYEHIAUKXEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamidoxime hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S,5R,6R)-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate](/img/structure/B7881747.png)





![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)


![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)

